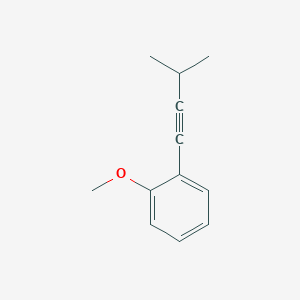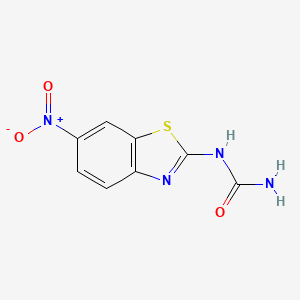
N-(6-Nitro-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Nitro-1,3-benzothiazol-2-yl)urea is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring This compound is notable for its nitro group at the 6th position and a urea moiety at the 2nd position of the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with a nitro-substituted isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form the benzothiazole ring, followed by nitration and urea formation.
Knoevenagel Condensation: This involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and urea formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Nitro-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include amino-substituted benzothiazoles, alkylated derivatives, and various other functionalized benzothiazole compounds .
Aplicaciones Científicas De Investigación
N-(6-Nitro-1,3-benzothiazol-2-yl)urea has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and antiviral effects.
Comparación Con Compuestos Similares
- N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 5-Nitro-1,2-benzothiazol-3-amine
Comparison: N-(6-Nitro-1,3-benzothiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct biological activities compared to its analogs. The nitro group at the 6th position enhances its reactivity and potential as an antimicrobial agent .
Propiedades
Número CAS |
111962-93-7 |
|---|---|
Fórmula molecular |
C8H6N4O3S |
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-7(13)11-8-10-5-2-1-4(12(14)15)3-6(5)16-8/h1-3H,(H3,9,10,11,13) |
Clave InChI |
HQYLPIQROVJOKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


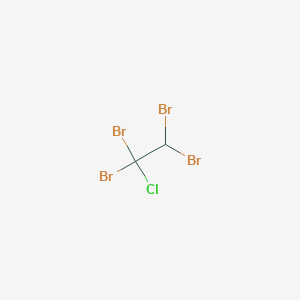
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
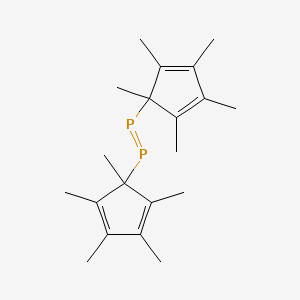
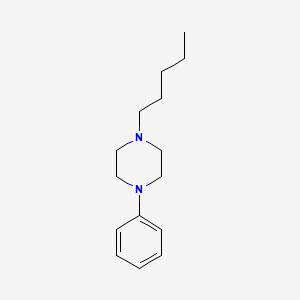


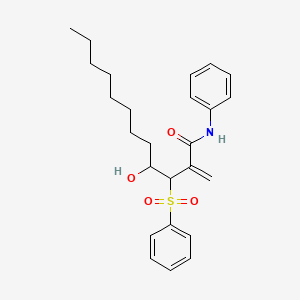
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

